

# Assessing In Vivo Target Engagement of ARM165: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARM165    |           |
| Cat. No.:            | B15619399 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ARM165**, a proteolysis-targeting chimera (PROTAC) designed to degrade phosphoinositide 3-kinase gamma (PI3Ky), with alternative therapeutic strategies for acute myeloid leukemia (AML). The focus is on the in vivo assessment of target engagement, a critical step in the preclinical and clinical development of targeted therapies.

## Introduction to ARM165 and its Target

ARM165 is a heterobifunctional degrader that specifically targets PIK3CG, the catalytic subunit of PI3Ky, for ubiquitination and subsequent proteasomal degradation[1]. By eliminating the PI3Ky protein, ARM165 aims to achieve a more sustained and profound inhibition of the downstream PI3Ky/AKT signaling pathway compared to traditional small molecule inhibitors. This pathway is a crucial regulator of cell growth, survival, and proliferation, and its constitutive activation is a hallmark of many AML subtypes.

## Comparative Analysis of PI3Ky-Targeted Therapies

This section compares **ARM165** with its parent small molecule inhibitor, AZ2, and another clinical-stage PI3Ky inhibitor, eganelisib.



| Feature                          | ARM165 (PROTAC<br>Degrader)                                                                                                                                                              | AZ2 (Small<br>Molecule Inhibitor)                              | Eganelisib (Small<br>Molecule Inhibitor)                                                                                                                         |
|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action              | Catalytically induces the degradation of PIK3CG protein.                                                                                                                                 | Competitively inhibits the kinase activity of PI3Ky.           | Inhibits the kinase activity of PI3Ky.                                                                                                                           |
| Target Engagement                | Leads to the elimination of the target protein.                                                                                                                                          | Occupies the active site of the target protein.                | Occupies the active site of the target protein.                                                                                                                  |
| In Vivo Efficacy (AML<br>Models) | Significantly reduces disease burden in bone marrow, spleen, and blood in mouse models. Showed superior anti-leukemic capabilities compared to existing PI3Ky small-molecule inhibitors. | Less potent in reducing AML cell viability compared to ARM165. | Effective in inhibiting the growth of leukemias with elevated PIK3R5 in xenograft models. Combination with cytarabine prolonged survival in AML mouse models[2]. |
| Downstream Signaling             | Causes sustained ablation of AKT signaling.                                                                                                                                              | Can lead to transient inhibition of AKT signaling.             | Suppresses a leukemia cell metabolic process called oxidative phosphorylation[1].                                                                                |
| Clinical Development             | Preclinical.                                                                                                                                                                             | Preclinical (parent<br>compound for<br>ARM165).                | In clinical trials for AML, both as a monotherapy and in combination with cytarabine[1][3].                                                                      |

## Experimental Protocols for In Vivo Target Engagement Assessment



Assessing the in vivo target engagement of **ARM165** and its alternatives is crucial to understanding their pharmacological effects. Below are detailed methodologies for key experiments.

## In Vivo AML Patient-Derived Xenograft (PDX) Model Treatment

This protocol describes the treatment of immunodeficient mice engrafted with human AML cells.

#### Materials:

- Immunodeficient mice (e.g., NSG)
- Cryopreserved primary AML patient mononuclear cells (MNCs)
- RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
- Phosphate-buffered saline (PBS)
- **ARM165**, AZ2, or Eganelisib formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose and 0.2% Tween 80)
- Dosing equipment (e.g., oral gavage needles, syringes)

- AML Cell Preparation and Engraftment:
  - 1. Thaw cryopreserved primary AML patient MNCs in a 37°C water bath.
  - 2. Transfer thawed cells into pre-warmed RPMI-1640 medium with 20% FBS.
  - 3. Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.
  - 4. Resuspend the cell pellet in sterile PBS.
  - 5. Inject the AML cell suspension intravenously into immunodeficient mice.



- Engraftment Monitoring:
  - 1. Starting 2-4 weeks post-injection, collect peripheral blood from the tail vein.
  - 2. Perform red blood cell lysis.
  - 3. Stain the remaining cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
  - 4. Analyze by flow cytometry to determine the percentage of hCD45+ cells, indicating human leukemia engraftment.
- Drug Administration:
  - 1. Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, **ARM165**, AZ2, Eganelisib).
  - 2. Administer the compounds as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection) for the specified duration of the study.
  - 3. Monitor the health and body weight of the mice regularly.

## **Tissue Harvesting and Lysate Preparation**

This protocol details the collection of bone marrow and preparation of protein lysates for downstream analysis.

#### Materials:

- Euthanasia supplies (e.g., CO2 chamber, isoflurane)
- Surgical tools (scissors, forceps)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Syringes and needles (25-27 gauge)



- Microcentrifuge tubes
- Centrifuge

- Euthanasia and Tissue Collection:
  - 1. At the end of the treatment period, euthanize the mice according to institutional guidelines.
  - 2. Dissect the femurs and tibias.
- Bone Marrow Harvesting:
  - 1. Clean the dissected bones of excess muscle tissue.
  - 2. Cut the ends of the bones.
  - 3. Place the bone in a microcentrifuge tube with a small hole in the bottom, then place this tube into a larger collection tube.
  - 4. Centrifuge to pellet the bone marrow cells.
  - 5. Alternatively, flush the bone marrow from the femurs and tibias using a syringe filled with ice-cold PBS.
- Cell Lysis:
  - 1. Wash the collected bone marrow cells with ice-cold PBS.
  - 2. Add ice-cold lysis buffer to the cell pellet.
  - 3. Incubate on ice for 30 minutes with periodic vortexing.
  - 4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - 5. Collect the supernatant containing the protein lysate.
- Protein Quantification:



1. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

## **Quantitative Western Blotting**

This protocol is for the detection and quantification of PIK3CG and phosphorylated AKT (p-AKT) levels.

#### Materials:

- · Protein lysates
- SDS-PAGE gels
- · Running buffer
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-PIK3CG, anti-phospho-AKT (Ser473), anti-total-AKT, anti-loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

- Sample Preparation and Gel Electrophoresis:
  - 1. Normalize protein lysate concentrations.
  - 2. Add Laemmli sample buffer and boil at 95°C for 5 minutes.



- 3. Load equal amounts of protein per lane onto an SDS-PAGE gel.
- 4. Run the gel to separate proteins by size.
- Protein Transfer:
  - 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - 1. Block the membrane with blocking buffer for 1 hour at room temperature.
  - 2. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
  - 3. Wash the membrane three times with TBST for 5-10 minutes each.
  - 4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - 5. Wash the membrane again as in step 3.
- Detection and Quantification:
  - 1. Apply the chemiluminescent substrate to the membrane.
  - 2. Capture the signal using an imaging system.
  - 3. Quantify the band intensities using image analysis software.
  - 4. Normalize the PIK3CG and p-AKT signals to the total AKT or a loading control to determine the relative protein levels.

## **Unbiased Proteomics for Target Engagement**

This workflow provides a high-level overview of a mass spectrometry-based approach to confirm target degradation and assess off-target effects.

Materials:



- Protein lysates
- Reagents for protein digestion (e.g., trypsin)
- Reagents for peptide labeling (e.g., TMT)
- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- · Proteomics data analysis software

- Sample Preparation:
  - 1. Prepare protein lysates from the in vivo study as described above.
  - 2. Perform in-solution digestion of proteins into peptides.
  - Label peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
- LC-MS/MS Analysis:
  - 1. Combine the labeled peptide samples.
  - 2. Separate the peptides by liquid chromatography.
  - 3. Analyze the peptides by mass spectrometry to determine their identity and relative abundance.
- Data Analysis:
  - 1. Process the raw mass spectrometry data to identify and quantify proteins.
  - Compare the protein abundance profiles between the ARM165-treated group and the control/comparator groups.
  - 3. A significant decrease in the abundance of PIK3CG in the **ARM165**-treated group confirms target engagement.



4. Analyze the abundance of other proteins to identify potential off-target effects.

## **Visualizations**





Click to download full resolution via product page

Caption: PI3Ky-Akt Signaling Pathway and Points of Intervention.



Click to download full resolution via product page



Caption: In Vivo Target Engagement Assessment Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dana-Farber Researchers Discover New Target for Potential Leukemia Therapy Dana-Farber [physicianresources.dana-farber.org]
- 2. researchgate.net [researchgate.net]
- 3. Ludwig Cancer Research [ludwigcancerresearch.org]
- To cite this document: BenchChem. [Assessing In Vivo Target Engagement of ARM165: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619399#assessing-the-in-vivo-target-engagement-of-arm165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com